5-Bromo-1-trityl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-tritylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2/c23-21-16-24-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTDHSJPQNXGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 5 Bromo 1 Trityl 1h Imidazole
Reactivity of the Bromo Substituent at C-5
The bromine atom at the C-5 position of the imidazole (B134444) ring is the primary site for introducing molecular diversity. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are powerful tools for functionalizing aryl halides. For 5-Bromo-1-trityl-1H-imidazole, these methods enable the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl groups.
Suzuki-Miyaura Coupling: This reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound. wikipedia.orglibretexts.org For this compound, Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents. While direct studies on this specific substrate are not prevalent in the cited literature, analogous couplings with other bromo-substituted N-heterocycles, such as 5-bromoindazoles, provide a reliable model for its expected reactivity. nih.gov These reactions typically proceed in high yields using a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) in the presence of a base such as potassium carbonate. nih.gov The reaction is versatile, though the stability of the boronic acid partner is a consideration, as some heteroaryl boronic acids are prone to protodeboronation. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product | Ref |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(Thiophen-2-yl)-1-ethyl-1H-indazole | nih.gov |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 3-(Indol-5-yl)-1H-indazole | nih.gov |
Buchwald-Hartwig Amination: The formation of C-N bonds via palladium-catalyzed amination is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org This reaction is highly effective for coupling aryl halides with a broad range of primary and secondary amines. organic-chemistry.org Studies on unprotected bromoimidazoles and bromopyrazoles have shown that ligands are critical for successful coupling. nih.gov For instance, bulky biarylphosphine ligands such as tBuBrettPhos have proven effective for the amination of these electron-rich heterocycles, which can otherwise be challenging substrates. nih.gov The N-trityl group on this compound is expected to remain stable under the typically basic reaction conditions, allowing for selective amination at the C-5 position.
Table 2: Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles
| Electrophile | Amine | Catalyst / Ligand | Base | Solvent | Product | Ref |
| 4-Bromo-1H-imidazole | Aniline | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | Toluene | 4-Anilino-1H-imidazole | nih.gov |
| 2-Bromo-1H-imidazole | Morpholine | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | Toluene | 2-Morpholino-1H-imidazole | nih.gov |
| 4-Bromo-1H-pyrazole | Aniline | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | Toluene | 4-Anilino-1H-pyrazole | nih.gov |
Sonogashira Coupling: This coupling reaction enables the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgresearchgate.net The Sonogashira reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org Its application to bromo-substituted heterocycles like 5-bromoindole (B119039) demonstrates its utility for installing alkynyl moieties, which are valuable handles for further transformations such as click chemistry or cyclization reactions. researchgate.net
Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides
| Electrophile | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Ref |
| Aryl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (B128534) | THF | Aryl-phenylethyne | organic-chemistry.orgresearchgate.net |
| 5-Bromoindole | Phenylacetylene | PdCl₂(dppf) | CuI | Diisopropylamine | THF/H₂O | 5-(Phenylethynyl)indole | researchgate.net |
| Aryl Bromide | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diethylamine | Benzene | Aryl-(trimethylsilylethynyl)acetylene | wikipedia.org |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org The reaction typically requires the aromatic ring to be electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. youtube.commasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org
The imidazole ring is inherently electron-rich, and this compound lacks the necessary electron-withdrawing groups to activate the C-5 position towards SNAr. Therefore, direct displacement of the bromo substituent by common nucleophiles under typical SNAr conditions is generally not a viable synthetic pathway for this substrate. khanacademy.org Alternative strategies, such as the palladium-catalyzed methods described above, are required to achieve substitution at this position.
Metal-halogen exchange is a powerful and rapid method for converting aryl halides into reactive organometallic intermediates. wikipedia.org This transformation is particularly efficient for aryl bromides, which can be readily converted into organolithium species by treatment with alkyllithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.orgtcnj.edu
For this compound, treatment with n-BuLi is expected to induce a clean bromine-lithium exchange at the C-5 position, generating the corresponding 5-lithio-1-trityl-1H-imidazole. This lithiated intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce diverse functional groups. rsc.org This two-step sequence provides access to a range of 5-substituted imidazoles that are not easily accessible through other means.
Table 4: Potential Transformations via Metalation and Electrophilic Quenching
| Reagent 1 | Reagent 2 (Electrophile) | Resulting C-5 Substituent | Product Class | Ref |
| n-BuLi | CO₂ | -COOH | Carboxylic Acid | rsc.orgnih.gov |
| n-BuLi | DMF | -CHO | Aldehyde | rsc.org |
| n-BuLi | (CH₂O)n | -CH₂OH | Alcohol | rsc.org |
| n-BuLi | Me₃SiCl | -SiMe₃ | Silyl-imidazole | researchgate.net |
| n-BuLi | I₂ | -I | Iodo-imidazole | wikipedia.org |
Reactivity Pertaining to the Trityl Protecting Group
The trityl (triphenylmethyl, Tr) group is a bulky N-protecting group widely used in the synthesis of heterocycles. total-synthesis.com Its primary role is to mask the N-H proton of the imidazole, preventing unwanted side reactions and directing reactivity to other positions on the ring. Its chemical behavior is characterized by high stability to many reagents and selective lability under acidic conditions.
The key feature of the trityl group is its susceptibility to cleavage under acidic conditions. total-synthesis.com This acid lability allows for its removal at a desired stage of a synthetic sequence without disturbing other functional groups that are stable to acid. The deprotection proceeds via a stable trityl cation intermediate. total-synthesis.com
Mild acidic conditions are typically sufficient for efficient N-detritylation. Common reagents include solutions of acetic acid or trifluoroacetic acid (TFA) in solvents like methanol (B129727), dichloromethane (B109758), or water. The reaction often proceeds readily at room temperature or with gentle heating. This selective removal is orthogonal to many other protecting groups, such as those stable to acid but labile to bases or hydrogenation, making the trityl group a valuable tool in multistep synthesis. organic-chemistry.orgthieme.de
The N-trityl group exhibits remarkable stability across a broad spectrum of reaction conditions, which is crucial for its function as a protecting group. It is generally stable to:
Basic Conditions: It is completely resistant to strong and weak bases, allowing for reactions such as saponification of esters or the use of alkoxides and amine bases in cross-coupling reactions.
Nucleophilic Attack: The steric bulk of the three phenyl rings effectively shields the N-1 position from attack by most nucleophiles.
Reductive and Oxidative Conditions: The trityl group is compatible with many common reducing agents (e.g., NaBH₄, H₂/Pd) and some oxidizing agents.
Conversely, the trityl group is highly sensitive to acidic conditions. nih.gov Even weak acids can facilitate its cleavage. This high degree of acid sensitivity is a defining characteristic and the primary pathway for its removal. total-synthesis.com The steric hindrance it provides can also influence the regioselectivity of reactions on the imidazole ring, although its primary role in this compound is protection of the nitrogen.
Influence of the Trityl Group on Imidazole Ring Reactivity and Stereochemistry
The trityl (triphenylmethyl) group, a bulky substituent, significantly influences the chemical reactivity and stereochemistry of the imidazole ring to which it is attached at the N-1 position. This influence stems from a combination of steric and electronic effects.
The most prominent effect of the trityl group is steric hindrance. Its large size physically obstructs the approach of reagents to the adjacent positions on the imidazole ring, namely the C-2 and C-5 positions. This steric shielding can dictate the regioselectivity of reactions, favoring substitution at the less hindered C-4 position. In reactions involving the N-3 nitrogen, the trityl group's bulk can also modulate the accessibility of this site to electrophiles or other reactants. Studies on similarly substituted imidazoles have shown that steric factors are a primary determinant in the outcome of reactions, often governing the ratio of products formed. mdpi.com For instance, in N-alkylation reactions, the size of both the substituent on the imidazole ring and the incoming electrophile plays a crucial role in the regiochemical outcome. mdpi.com
Electronically, the trityl group is generally considered to be electron-donating through an inductive effect, although it lacks the ability to participate in resonance with the imidazole ring. This electron-donating nature can subtly influence the electron density of the imidazole ring, potentially affecting its susceptibility to electrophilic attack. However, this electronic influence is often overshadowed by its powerful steric effects. In some contexts, unfavorable donor-donor interactions have been noted between the N-1 nitrogen of an imidazole ring and other molecules, which can be mitigated by N-alkylation, suggesting the electronic environment around N-1 is sensitive to substitution. nih.gov
Reactivity of the Imidazole Ring System
The reactivity of the imidazole ring in this compound is a product of the interplay between the inherent properties of the imidazole core and the directing effects of its substituents: the bromine atom at C-5 and the trityl group at N-1.
Electrophilic Aromatic Substitution Reactions on the Imidazole Core
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the positions available for substitution in this compound are limited to C-2 and C-4. The regioselectivity of such reactions is dictated by the directing effects of the existing substituents.
The N-1 trityl group, due to its immense steric bulk, is expected to strongly disfavor electrophilic attack at the adjacent C-2 position. The bromine atom at C-5 is a deactivating group but directs incoming electrophiles to the ortho and para positions. In the context of the imidazole ring, this would correspond to the C-4 position. Therefore, electrophilic aromatic substitution reactions on this compound are predicted to occur preferentially at the C-4 position, which is sterically more accessible and electronically activated by the bromine atom's directing effect. While specific studies on this compound are not prevalent, research on the palladium-catalyzed direct C-5 arylation of 1-substituted-1H-imidazoles highlights the reactivity of specific C-H bonds on the imidazole ring, which can be influenced by the nature of the N-1 substituent. amazonaws.com
Nucleophilic Reactivity of Imidazole Nitrogen Atoms and Subsequent N-Alkylation (e.g., N-benzylation)
The imidazole ring possesses two nitrogen atoms. In this compound, the N-1 nitrogen is tertiary, having formed a bond with the trityl group. The N-3 nitrogen, on the other hand, is a pyridine-like nitrogen and retains a lone pair of electrons in an sp² hybrid orbital, making it nucleophilic. mdpi.com This nucleophilicity allows it to react with electrophiles, most notably in N-alkylation reactions.
N-alkylation, such as N-benzylation, at the N-3 position leads to the formation of a quaternary ammonium (B1175870) salt, specifically an imidazolium (B1220033) salt. This reaction involves the attack of the N-3 lone pair on the electrophilic carbon of an alkyl halide, such as benzyl (B1604629) bromide. While the steric bulk of the N-1 trityl group could potentially hinder the approach to N-3, this position is generally more accessible than the C-2 position. A study on the catalyst-free N-benzylation of various imidazole derivatives demonstrated that even with bulky substituents, the reaction proceeds efficiently, indicating the inherent nucleophilicity of the imidazole nitrogen. tezu.ernet.in The formation of 3-benzyl-5-arylidenefuran-2(5H)-ones showcases a related synthetic utility of benzyl groups in heterocyclic chemistry. nih.gov
Table 1: N-Alkylation of Imidazole Derivatives
| Imidazole Derivative | Alkylating Agent | Product | Reference |
|---|---|---|---|
| N-substituted imidazoles | Arylboronic acids | Unsymmetrical imidazolium salts | nih.gov |
| Imidazole | Benzyl bromide | 1-Benzyl-3-methylimidazolium bromide | researchgate.net |
This table provides examples of N-alkylation reactions on various imidazole derivatives to illustrate the general reactivity pattern.
Formation of Imidazolium Salts and their Potential in Chemical Research
The N-alkylation of this compound at the N-3 position results in the formation of a 1,3-disubstituted imidazolium salt. For instance, reaction with benzyl bromide would yield 3-benzyl-5-bromo-1-trityl-1H-imidazolium bromide.
Imidazolium salts are a prominent class of ionic liquids and have found extensive applications in chemical research. nih.gov Their utility stems from their unique properties, including low vapor pressure, high thermal stability, and tunable solubility. mst.edu They are widely used as "green" solvents in organic synthesis, electrolytes in batteries, and as precursors for N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. mst.edu
The specific imidazolium salts derived from this compound could be of interest for several reasons. The presence of the bromo substituent offers a handle for further functionalization through cross-coupling reactions. The bulky trityl group could impart specific solubility characteristics or create a unique steric environment in catalytic applications. While the direct applications of imidazolium salts from this specific precursor are not widely documented, the vast body of research on analogous imidazolium salts suggests potential uses in areas such as catalysis, materials science, and medicinal chemistry, where imidazole-based compounds have shown significant cytotoxic activities against cancer cell lines. nih.govmdpi.com
Table 2: Potential Applications of Imidazolium Salts
| Application Area | Description |
|---|---|
| Green Solvents | Used as environmentally benign reaction media due to low volatility. mst.edu |
| Catalysis | Precursors to N-heterocyclic carbenes (NHCs) for transition metal catalysis. |
| Electrochemistry | Employed as electrolytes in batteries and other electrochemical devices. mst.edu |
| Materials Science | Building blocks for polymers and other functional materials. |
| Medicinal Chemistry | Investigated for biological activities, including anticancer properties. nih.gov |
Role As a Synthetic Intermediate and Building Block in Organic Chemistry
Precursor for Advanced Imidazole (B134444) Derivatives and Heterocyclic Compounds
5-Bromo-1-trityl-1H-imidazole serves as an excellent starting point for the synthesis of a wide array of substituted imidazole derivatives and more complex heterocyclic systems. The trityl group at the N-1 position effectively blocks one of the reactive nitrogen atoms, directing subsequent reactions to other positions on the imidazole ring, primarily the bromine-bearing C-5 position.
The bromine atom at the C-5 position is the key to its utility, enabling its transformation into various other functional groups through metal-halogen exchange reactions. For instance, treatment of polybromoimidazoles, including 1-protected derivatives, with organolithium reagents like n-butyllithium at low temperatures generates a highly reactive imidazol-5-yl-lithium species. This intermediate can then be quenched with a variety of electrophiles to introduce new substituents at the C-5 position. Research has demonstrated that quenching this lithiated intermediate with reagents such as dimethylformamide (DMF), carbon dioxide, methyl chloroformate, or elemental sulfur leads to the formation of the corresponding aldehydes, carboxylic acids, esters, and thiols, respectively. nih.gov
Furthermore, the reactivity of the bromine atom can be finely tuned. While organolithium reagents can react at multiple bromine sites on polybromoimidazoles, the use of other organometallic reagents like Grignard reagents (e.g., EtMgBr) or other lithium reagents (e.g., MeLi, s-BuLi, PhLi) can achieve regioselective reaction at the C-2 position of certain 1-protected tribromoimidazoles, leaving the C-5 bromine available for subsequent transformations. nih.gov This differential reactivity allows for a stepwise and controlled construction of polysubstituted imidazoles.
The general scheme for such transformations can be summarized as follows:
| Starting Material | Reagent 1 | Intermediate | Reagent 2 (Electrophile) | Final Product |
| This compound | n-BuLi | 1-Trityl-1H-imidazol-5-yl-lithium | DMF | 1-Trityl-1H-imidazole-5-carbaldehyde |
| This compound | n-BuLi | 1-Trityl-1H-imidazol-5-yl-lithium | CO2, then H+ | 1-Trityl-1H-imidazole-5-carboxylic acid |
| This compound | n-BuLi | 1-Trityl-1H-imidazol-5-yl-lithium | R-CHO | (1-Trityl-1H-imidazol-5-yl)(R)methanol |
| This compound | n-BuLi | 1-Trityl-1H-imidazol-5-yl-lithium | Me2S2 | 5-(Methylthio)-1-trityl-1H-imidazole |
This table represents plausible transformations based on the reactivity of related bromoimidazoles.
Once the desired substitutions are in place, the trityl group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or formic acid, to yield the free NH-imidazole, which can be a final product or an intermediate for further N-functionalization. researchgate.netnih.gov
Intermediate in the Synthesis of Structurally Complex Organic Molecules
The utility of this compound extends beyond simple derivatives to its application as a crucial building block in the total synthesis of structurally complex natural products and medicinally relevant molecules. The imidazole core is a key feature in many marine alkaloids, a class of natural products known for their potent biological activities. nih.govwikipedia.org Many synthetic strategies towards these molecules, such as Oroidin and its analogues, rely on the use of pre-functionalized bromo-imidazole precursors. nih.govacs.orgnih.govsemanticscholar.org
The synthesis of these complex structures often involves a series of carefully orchestrated steps where the bromo-imidazole unit is introduced and then elaborated. For example, a synthetic route might involve an initial coupling reaction at the bromine position, followed by modifications to other parts of the molecule, and finally, deprotection of the trityl group to reveal the final imidazole structure. The trityl group's stability to many reaction conditions, except for acidic ones, makes it ideal for multi-step syntheses where other protecting groups might be cleaved prematurely. researchgate.net
A notable example in medicinal chemistry is the use of trityl-protected histidine derivatives, such as L-H-His(Trt)-OMe, in the synthesis of inhibitors for enzymes like the Insulin-Degrading Enzyme (IDE). nih.gov In these syntheses, the trityl group protects the imidazole nitrogen of the histidine residue while other chemical transformations, such as amide bond formations, are carried out on the amino acid backbone. The bulky trityl group prevents unwanted side reactions on the imidazole ring, ensuring the integrity of the heterocyclic core throughout the synthetic sequence. nih.gov
Application in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds through Selective Functionalization
The bromine atom of this compound is a versatile handle for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.
Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are powerful methods for constructing C-C bonds, and bromo-heterocycles are excellent substrates for these transformations. This compound can readily participate in reactions such as:
Suzuki Coupling: Reaction with boronic acids or their esters to form aryl- or vinyl-substituted imidazoles. nih.govrowan.edu
Stille Coupling: Coupling with organostannanes, which offers a broad substrate scope. thieme-connect.deresearchgate.netlibretexts.org
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, leading to conjugated systems. wikipedia.orgscilit.comsemanticscholar.org
Heck Reaction: Coupling with alkenes to form vinyl-substituted imidazoles. semanticscholar.orgnih.gov
These reactions provide reliable pathways to elaborate the imidazole core with diverse carbon-based fragments, significantly increasing molecular complexity.
Carbon-Heteroatom Bond Formation: Beyond C-C bonds, the bromine atom can be displaced to form bonds with various heteroatoms. As previously mentioned, metal-halogen exchange to form a lithiated imidazole is a key strategy. uzh.chnih.gov This highly nucleophilic intermediate can then react with a range of electrophiles to form bonds with sulfur, silicon, and other heteroatoms. For example, quenching the lithiated species with disulfides (RSSR) yields thioethers (Im-SR). nih.gov
The following table outlines the types of bonds that can be formed using this compound as a starting material:
| Reaction Type | Coupling Partner | Resulting Bond | Product Class Example |
| Suzuki Coupling | R-B(OH)2 | C-C | 5-Aryl-1-trityl-1H-imidazole |
| Stille Coupling | R-Sn(Alkyl)3 | C-C | 5-Aryl/Vinyl-1-trityl-1H-imidazole |
| Sonogashira Coupling | R-C≡CH | C-C (sp) | 5-Alkynyl-1-trityl-1H-imidazole |
| Heck Coupling | Alkene | C-C (sp2) | 5-Vinyl-1-trityl-1H-imidazole |
| Metal-Halogen Exchange | 1. n-BuLi; 2. R-S-S-R | C-S | 5-(Alkyl/Arylthio)-1-trityl-1H-imidazole |
| Metal-Halogen Exchange | 1. n-BuLi; 2. R3SiCl | C-Si | 5-(Trialkylsilyl)-1-trityl-1H-imidazole |
Utility in the Development of Chemical Compound Libraries
The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. The robust and predictable reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and parallel synthesis.
The general strategy involves anchoring the 1-trityl-1H-imidazole core and then diversifying the C-5 position through the various reactions described above. For example, a library of compounds can be generated by reacting this compound with a diverse set of boronic acids in a parallel Suzuki coupling format. Each reaction well would contain a different boronic acid, leading to a library of 5-aryl-1-trityl-1H-imidazoles. Subsequent deprotection of the trityl group can then yield a second library of N-H imidazoles, which can be further diversified by N-alkylation or N-acylation.
This approach allows for the rapid generation of hundreds or thousands of related but structurally distinct compounds from a single, versatile starting material. The reliable nature of the functionalization reactions at the C-5 position ensures a high success rate in the synthesis of the library members. The synthesis of analogues of the marine alkaloid Oroidin, which has been pursued for the discovery of new anti-biofilm agents, exemplifies this library-based approach starting from functionalized imidazole building blocks. nih.govsemanticscholar.org The ability to systematically modify the substituents on the imidazole ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Spectroscopic and Structural Elucidation in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional experiments, a detailed structural map of 5-Bromo-1-trityl-1H-imidazole can be constructed.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring and the trityl group.
The trityl group, consisting of three phenyl rings, contains 15 protons. These protons typically appear as a complex multiplet in the aromatic region of the spectrum. Based on data from the closely related compound 1-(triphenylmethyl)imidazole, these signals are expected between δ 7.0 and 7.5 ppm. rsc.org The imidazole ring of this compound has two protons located at the C2 and C4 positions. Due to the bromine atom at the C5 position, the corresponding H5 proton is absent. The remaining imidazole protons, H2 and H4, are expected to appear as distinct singlets, with chemical shifts influenced by the anisotropic effects of the trityl group and the electronic effect of the bromine atom. For comparison, the non-brominated analog 1-(triphenylmethyl)imidazole shows imidazole proton signals at approximately δ 7.63, 7.27, and 6.69 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Trityl-H (aromatic) | ~ 7.0 - 7.5 | Multiplet | 15H |
| Imidazole H-2 | ~ 7.6 - 7.8 | Singlet | 1H |
| Imidazole H-4 | ~ 7.0 - 7.3 | Singlet | 1H |
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. In this compound, signals are expected for the imidazole ring carbons, the trityl phenyl ring carbons, and the central quaternary carbon of the trityl group.
The trityl group will show four distinct signals: one for the quaternary carbon attached to the imidazole nitrogen, one for the ipso-carbons of the phenyl rings, and two or more signals for the ortho, meta, and para carbons. The imidazole ring will exhibit three signals corresponding to C2, C4, and the bromine-substituted C5. The C5 carbon signal is expected to be shifted downfield due to the direct attachment of the electronegative bromine atom. Data for related trityl-imidazole structures show the trityl quaternary carbon around 144 ppm, the trityl C-H carbons between 127-131 ppm, and the imidazole carbons between 120-136 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Trityl Quaternary C | ~ 75 - 80 |
| Trityl Phenyl C-ipso | ~ 142 - 145 |
| Trityl Phenyl C-H | ~ 127 - 131 |
| Imidazole C2 | ~ 135 - 138 |
| Imidazole C4 | ~ 120 - 125 |
| Imidazole C5-Br | ~ 115 - 120 |
While ¹H and ¹³C NMR provide primary structural data, 2D NMR experiments are essential for unambiguously confirming atomic connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be most useful in assigning the coupled ortho, meta, and para protons within the phenyl rings of the trityl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the ¹H signals for H2, H4, and the trityl aromatic protons to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying connectivity across quaternary carbons. Key HMBC correlations would include signals between the trityl protons and the central quaternary carbon, and more importantly, between the imidazole protons (H2 and H4) and the central quaternary carbon of the trityl group, which confirms the N1-trityl linkage.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under electron impact (EI-MS). The calculated molecular weight for this compound (C₂₂H₁₇BrN₂) is approximately 388.07 g/mol for the ⁷⁹Br isotope and 390.07 g/mol for the ⁸¹Br isotope. The mass spectrum is therefore expected to show a characteristic molecular ion peak (M⁺) cluster with two signals of nearly equal intensity separated by two mass units (m/z 388 and 390), which is the signature isotopic pattern for a molecule containing one bromine atom.
The most significant fragmentation pathway involves the cleavage of the relatively weak bond between the imidazole N1 atom and the trityl group's central carbon. nih.gov This cleavage results in the formation of a highly stable triphenylmethyl (trityl) carbocation, which would produce a very intense signal, likely the base peak, at m/z 243. The other resulting fragment would be the 5-bromo-imidazolyl radical with a mass of 146/148 u.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. rsc.org
Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹, typically in the 3100–3030 cm⁻¹ region, corresponding to the C-H bonds of the phenyl and imidazole rings.
Aromatic C=C and Imidazole Ring Stretching: Multiple bands in the 1600–1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl rings and the C=C and C=N stretching of the imidazole ring.
C-N Stretching: Vibrations for the C-N bonds within the imidazole ring and the bond connecting the ring to the trityl group would appear in the fingerprint region, typically between 1350 and 1000 cm⁻¹.
C-Br Stretch: The carbon-bromine bond vibration is expected to appear at a lower frequency, usually below 700 cm⁻¹.
Chromatographic and Purification Techniques for Research Applications (e.g., HPLC, TLC, Column Chromatography)
The isolation and purification of this compound, a key intermediate in various synthetic pathways, relies on standard chromatographic techniques common in organic chemistry. The successful application of these methods is crucial for removing unreacted starting materials, byproducts, and other impurities to yield a compound of high purity suitable for subsequent research applications. The selection of a specific technique is dictated by the scale of the synthesis and the nature of the impurities present.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of reaction progress and for the preliminary development of solvent systems for column chromatography. scripps.edu In the context of synthesizing imidazole derivatives, TLC is typically performed on silica (B1680970) gel plates (e.g., E. Merck 60F-254). scripps.edu Visualization of the separated compounds on the TLC plate is commonly achieved using UV light, owing to the UV-active nature of the imidazole and trityl moieties. scripps.edu For compounds lacking a strong chromophore, developing agents such as acidic anisaldehyde, phosphomolybdic acid, or basic potassium permanganate (B83412) (KMnO₄) solutions followed by heating can be employed. scripps.edu
The choice of mobile phase is critical for achieving good separation. A common solvent system for imidazole-based compounds involves a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). scripps.eduamazonaws.com The polarity of the eluent is adjusted to achieve an optimal retention factor (R_f) for the desired compound, typically in the range of 0.2 to 0.4, to ensure effective separation during column chromatography. For instance, an R_f value of 0.25 was reported for a related imidazole derivative using a 1:3 mixture of hexanes and ethyl acetate. scripps.edu
Table 1: Representative TLC Conditions for Imidazole Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60F-254 |
| Mobile Phase (Eluent) | Mixtures of Ethyl Acetate (EtOAc) and Hexanes |
| Example Eluent Ratio | 1:3 Hexanes:EtOAc |
| Visualization | UV light (254 nm), Potassium Permanganate, Anisaldehyde |
Column Chromatography
Flash column chromatography is the most widely used method for the purification of this compound and its analogues on a preparative scale. scripps.edunih.gov This technique utilizes a stationary phase, typically silica gel, packed into a column. The crude reaction mixture is loaded onto the top of the column, and a solvent system (mobile phase), often predetermined by TLC analysis, is passed through the column under positive pressure. scripps.edu
The separation is based on the differential adsorption of the compounds onto the silica gel. More polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly. For imidazole derivatives, gradient elution is frequently employed, where the polarity of the mobile phase is gradually increased over the course of the separation. scripps.edu This is often achieved by starting with a low-polarity solvent like hexanes and progressively increasing the concentration of a more polar solvent like ethyl acetate. scripps.edunih.gov This approach allows for the efficient removal of both non-polar and highly polar impurities. Research on related imidazoles has demonstrated purification using eluent systems ranging from hexanes to various ratios of ethyl acetate in hexanes, such as 2:5 and 1:1. scripps.edu
Table 2: Example Column Chromatography Parameters for Imidazole Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel |
| Technique | Flash Column Chromatography |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., starting with pure hexanes and increasing to 50-60% EtOAc) |
| Typical Goal | Isolation of spectroscopically homogeneous material |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique primarily used to assess the purity of the final compound rather than for bulk purification in this context. It offers high resolution and sensitivity, allowing for the detection and quantification of minute impurities. nih.gov
For imidazole-containing compounds, reversed-phase HPLC is a common analytical method. nih.gov In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting first. The high sensitivity of HPLC makes it an excellent method for final purity confirmation of this compound. bldpharm.com
Table 3: General HPLC Conditions for Analysis of Imidazole Compounds
| Parameter | Typical Setting |
|---|---|
| Mode | Reversed-Phase |
| Column | C18 (Octadecyl-silica) |
| Mobile Phase | Gradient of Methanol or Acetonitrile in Water (often with acidic modifier) |
| Detector | UV-Vis (typically monitored at 254 nm) |
| Application | Purity assessment and quantification of impurities |
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are instrumental in determining the optimized geometry of molecules. For 5-Bromo-1-trityl-1H-imidazole, these calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Predicted Value |
| C-N Bond Length (Imidazole Ring) | ~1.38 Å |
| C=C Bond Length (Imidazole Ring) | ~1.34 Å |
| C-Br Bond Length | ~1.89 Å |
| N-C (Trityl) Bond Length | ~1.48 Å |
| C-N-C Bond Angle (Imidazole Ring) | ~108° |
| C-C-Br Bond Angle | ~120° |
| Note: These are estimated values based on standard bond lengths and angles and require verification by specific DFT calculations for this compound. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. acadpubl.eu
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring and the bromine atom, while the LUMO would likely be distributed over the imidazole and trityl groups. The energy of these orbitals dictates the molecule's susceptibility to electrophilic and nucleophilic attack. Analysis of related substituted imidazoles has shown that the HOMO-LUMO gap can be effectively calculated to understand charge transfer within the molecule. acadpubl.eu
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -6.5 | Electron Donor (Nucleophilic Center) |
| LUMO | -1.5 | Electron Acceptor (Electrophilic Center) |
| HOMO-LUMO Gap | 5.0 | Indicator of Chemical Stability |
| Note: These values are hypothetical and intended for illustrative purposes. Actual values would need to be determined through specific quantum chemical calculations. |
Molecular Electrostatic Potential (MESP) Surface Analysis
Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. rsc.org The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and regions of positive potential (electron-poor, prone to nucleophilic attack) in shades of blue.
For this compound, the MESP surface would likely show a region of negative potential around the nitrogen atoms of the imidazole ring and the bromine atom, indicating their nucleophilic character. Conversely, the hydrogen atoms and potentially the carbon atom attached to the bromine would exhibit positive potential, marking them as potential sites for nucleophilic attack. This type of analysis has been effectively used to understand the reactivity of various heterocyclic compounds. acadpubl.eu
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be employed to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction pathway can be mapped out. For the synthesis of substituted imidazoles, computational studies can help in understanding the step-by-step process of bond formation and breaking. researchgate.net
While a specific computational study on the reaction mechanism to form this compound is not available, general mechanisms for imidazole synthesis, such as the van Leusen imidazole synthesis, are well-documented. dntb.gov.ua Computational modeling could be applied to investigate the role of the trityl protecting group and the bromo substituent in the reaction kinetics and thermodynamics.
Conformational Analysis and Molecular Dynamics Simulations
The bulky trityl group attached to the imidazole ring in this compound suggests that conformational analysis is crucial for understanding its three-dimensional structure and behavior. Conformational analysis, often performed using molecular mechanics or DFT, explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. lew.ro
Advanced Research Applications and Methodological Contributions
Utilization in Ligand Design for Catalysis Research
The imidazole (B134444) scaffold is a cornerstone in the design of N-heterocyclic carbene (NHC) ligands, which have become ubiquitous in modern catalysis. nih.gov The compound 5-Bromo-1-trityl-1H-imidazole serves as a key precursor in the synthesis of tailored NHC ligands. The synthetic strategy typically involves the substitution of the bromine atom via a cross-coupling reaction, followed by deprotection of the trityl group and subsequent formation of the imidazolium (B1220033) salt, the direct precursor to the NHC.
The bromo-functionalized imidazole core allows for the introduction of a wide array of substituents at the C5 position. This functionalization is crucial for tuning the steric and electronic properties of the resulting NHC ligand, which in turn influences the activity, selectivity, and stability of the metal catalyst it coordinates to. For instance, the introduction of bulky or electron-donating/withdrawing groups can significantly impact the catalytic efficiency in reactions such as olefin metathesis, cross-coupling, and C-H activation.
A general synthetic route to functionalized NHC ligands starting from this compound is depicted below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Cross-Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 5-Aryl-1-trityl-1H-imidazole |
| 2 | Deprotection | Acidic conditions (e.g., TFA in CH₂Cl₂) | 5-Aryl-1H-imidazole |
| 3 | N-Alkylation/Arylation | Alkyl or aryl halide | 1-Alkyl/Aryl-5-aryl-1H-imidazolium salt |
| 4 | Deprotonation | Strong base (e.g., NaH, KHMDS) | N-heterocyclic carbene |
This modular approach allows for the systematic modification of the ligand backbone, facilitating the development of catalyst libraries for high-throughput screening and the optimization of catalytic processes.
Contribution to Functional Material Precursors and Catalysis Development
The reactivity of this compound extends to its use as a precursor for functional materials. The bromo-substituent enables its incorporation into larger conjugated systems through polymerization or oligomerization reactions, typically mediated by transition metal catalysts. The resulting imidazole-containing polymers and materials can exhibit interesting photophysical, electronic, or ion-conducting properties, making them suitable for applications in organic electronics, sensors, and as solid-supported catalysts.
For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, can be employed to link this compound units with other aromatic or heteroaromatic monomers. Subsequent deprotection of the trityl group can unmask the N-H functionality of the imidazole ring, which can then be used for further functionalization, metal coordination, or to influence the material's properties through hydrogen bonding.
The imidazole moiety itself can act as a catalytic center in certain reactions, and its incorporation into a polymer backbone can lead to the development of recyclable heterogeneous catalysts. The development of such materials is a key area of research in green chemistry. semanticscholar.org
Role in Methodological Advancements in Organic Synthesis
The unique reactivity of this compound has contributed to the advancement of synthetic methodologies. Its use in exploring the scope and limitations of new cross-coupling reactions, for instance, helps to establish the utility of novel catalytic systems. The steric hindrance provided by the trityl group can influence the regioselectivity of reactions on the imidazole ring, providing insights into reaction mechanisms.
Furthermore, multi-step synthetic sequences involving this compound have been instrumental in the total synthesis of complex natural products and pharmaceutically active molecules containing the imidazole core. researchgate.net The ability to selectively functionalize the C5 position before manipulating other parts of the molecule is a testament to its utility as a strategic building block.
Recent advancements in organic synthesis have focused on the development of more efficient and sustainable methods for the construction of complex molecules. rsc.org The use of well-defined building blocks like this compound is central to these efforts, enabling the rapid and predictable assembly of target structures.
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes for Enhanced Sustainability and Efficiency
The development of environmentally benign and economically viable synthetic methods is a paramount goal in modern chemistry. For the synthesis of imidazole (B134444) derivatives, including 5-Bromo-1-trityl-1H-imidazole, a shift towards greener alternatives is evident.
Current research efforts are exploring catalyst-free and solvent-free conditions to minimize the environmental impact of chemical production. While specific studies on the catalyst-free synthesis of this compound are not yet prevalent, related research on other imidazole derivatives has shown promise. For instance, multicomponent reactions (MCRs) are being investigated for the one-pot synthesis of highly substituted imidazoles without the need for a catalyst, often under solvent-free or green solvent conditions. researchgate.nettaylorfrancis.com The application of such methodologies to the synthesis of this compound could significantly improve its sustainability profile.
Furthermore, the use of ultrasonic irradiation is emerging as a green technique to accelerate reactions and improve yields in the synthesis of imidazole-based compounds. mdpi.com This approach offers a potential avenue for the efficient and sustainable production of this compound.
| Green Synthesis Approach | Potential Advantages for this compound |
| Catalyst-Free Reactions | Reduced cost, simplified purification, and minimized metal contamination. |
| Solvent-Free Conditions | Reduced solvent waste, lower environmental impact, and potentially higher reaction rates. |
| Ultrasonic Irradiation | Faster reaction times, increased yields, and milder reaction conditions. |
| Multicomponent Reactions | High atom economy, operational simplicity, and rapid access to structural diversity. |
Exploration of New Reactivity Profiles for Directed Functionalization
The bromine atom at the C5 position and the trityl protecting group at the N1 position of this compound offer a rich platform for exploring novel reactivity and achieving directed functionalization.
Future research will likely focus on expanding the scope of cross-coupling reactions at the C5 position. While palladium-catalyzed reactions are well-established for the functionalization of bromo-heterocycles, the exploration of other transition-metal-catalyzed reactions, such as those involving copper, nickel, or iron, could unveil new synthetic possibilities. These alternative catalysts may offer different reactivity profiles, improved cost-effectiveness, and lower toxicity.
The concept of directed C-H functionalization is another promising area. nih.govnih.govsci-hub.stdntb.gov.ua By leveraging the directing ability of the imidazole nitrogen atoms or other strategically introduced functional groups, it may be possible to selectively activate and functionalize other positions on the imidazole ring or even the trityl group. This approach would provide a powerful tool for the late-stage modification of complex molecules containing the this compound scaffold.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from batch to continuous manufacturing is a significant trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. Flow chemistry offers numerous advantages for the synthesis of imidazole derivatives, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. beilstein-journals.orgnih.govacs.orgnih.gov
The integration of the synthesis of this compound and its derivatives into a continuous flow process could lead to significant improvements in yield, purity, and scalability. nih.govacs.org Furthermore, automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of imidazole-based compounds for drug discovery and other applications. scite.ai
| Technology | Potential Benefits for this compound Production |
| Flow Chemistry | Improved safety, enhanced reaction control, higher yields, and easier scale-up. |
| Automated Synthesis | High-throughput optimization, rapid library synthesis, and increased reproducibility. |
Development of Advanced Analytical Techniques for Characterization and Reaction Monitoring
The development of advanced analytical techniques is crucial for the efficient synthesis and characterization of this compound and its derivatives. The presence of regioisomers and potential byproducts necessitates the use of high-resolution analytical methods.
Ultra-High Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the rapid and sensitive analysis of reaction mixtures, allowing for real-time monitoring of reaction progress and the identification of intermediates and impurities. wiley.com This technique is particularly valuable for optimizing reaction conditions and ensuring the quality of the final product. The development of specific UPLC-MS methods for this compound would streamline its synthesis and characterization. nih.gov
Other advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional methods, and X-ray crystallography will continue to play a vital role in the unambiguous structural elucidation of novel derivatives of this compound. nih.govmdpi.com
Computational Design of Novel Derivatives with Tailored Reactivity for Specific Chemical Transformations
Computational chemistry, particularly Density Functional Theory (DFT) , is becoming an indispensable tool in modern organic synthesis. mdpi.comrsc.orgresearchgate.netsemanticscholar.orgmdpi.combohrium.commdpi.com By modeling the electronic structure and properties of molecules, DFT can provide valuable insights into their reactivity and guide the design of new derivatives with tailored properties.
For this compound, computational studies can be employed to:
Predict the reactivity of the C-Br bond towards various reagents.
Elucidate the mechanism of different functionalization reactions.
Design novel derivatives with specific electronic and steric properties.
Predict the spectroscopic properties of new compounds to aid in their characterization.
This in silico approach can significantly accelerate the discovery and development of new applications for this compound by allowing researchers to prioritize synthetic targets with the highest potential for success.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, and design of new derivatives. |
| Molecular Docking | In the context of drug design, predicting the binding of derivatives to biological targets. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
